molecular formula C20H20ClN3O3 B11590858 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide

Cat. No.: B11590858
M. Wt: 385.8 g/mol
InChI Key: WWAJWCSUTSKONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phthalazinone core, and a methoxyethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the phthalazinone core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyethyl Side Chain: The final step involves the reaction of the intermediate product with 2-methoxyethylamine under basic conditions to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding affinities.

Medicine

In medicinal chemistry, the compound is evaluated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(1-naphthyl)propanamide
  • 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-trifluoromethoxyphenyl)propanamide

Uniqueness

Compared to similar compounds, 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide is unique due to its methoxyethyl side chain. This structural feature can influence its solubility, reactivity, and biological activity, potentially offering advantages in specific applications.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C20H20ClN3O3/c1-27-13-11-22-18(25)10-12-24-20(26)17-5-3-2-4-16(17)19(23-24)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3,(H,22,25)

InChI Key

WWAJWCSUTSKONP-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.